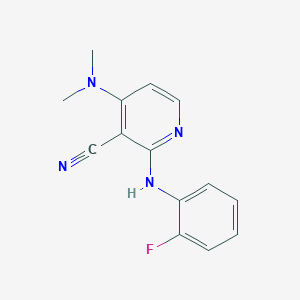

4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-(2-fluoroanilino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4/c1-19(2)13-7-8-17-14(10(13)9-16)18-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWYGIIRAXGMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC=CC=C2F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2-(2-fluoroanilino)nicotinonitrile, which is then subjected to a nucleophilic substitution reaction with dimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluoroanilino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; often in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; in solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Oxides or hydroxylated derivatives.

Reduction: Amines or alcohols.

Substitution: Compounds with new functional groups replacing the original substituents.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and fluoroanilino groups contribute to the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Dimethylamino)-2-(2-chloroanilino)nicotinonitrile

- 4-(Dimethylamino)-2-(2-bromoanilino)nicotinonitrile

- 4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile

Uniqueness

4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile is unique due to the presence of the fluoroanilino group, which imparts distinct electronic properties compared to its chloro, bromo, and methoxy analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science.

Biologische Aktivität

4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dimethylamino group , a fluoroanilino moiety , and a nitrile functional group attached to a nicotinic framework . Its molecular formula is with a molar mass of approximately 229.25 g/mol. The presence of these functional groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound is hypothesized to exert effects on cellular pathways involved in:

- Cell growth regulation

- Apoptosis

- Signal transduction pathways

The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, similar to other compounds in its class.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- A549 (lung carcinoma)

- HeLa (cervical carcinoma)

These effects are believed to be linked to the compound's ability to interfere with tubulin polymerization, a critical process for cell division and growth .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for potential antimicrobial properties. Initial findings suggest that it may exhibit activity against certain bacterial strains, indicating its versatility as a therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | A549 | Moderate cytotoxicity | |

| Anticancer | HeLa | Inhibition of cell proliferation | |

| Antimicrobial | Various Bacteria | Inhibitory effects observed |

Detailed Research Findings

- Cytotoxicity Studies : A study conducted on A549 and HeLa cells revealed that treatment with this compound resulted in significant cytotoxicity, suggesting its potential as an anticancer agent. The mechanism was linked to disruption in microtubule dynamics, which is crucial for mitosis .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of MAP kinase kinase (MEK), which plays a vital role in the MAPK signaling pathway associated with cell growth and differentiation. Inhibitory assays indicated low nanomolar IC50 values, highlighting its potency.

- Antimicrobial Testing : Initial evaluations showed that the compound could inhibit the growth of several bacterial strains, suggesting it might serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. How can photostability and thermal degradation of this compound be systematically studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.